molecular formula C17H13NO5 B12175656 N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12175656
M. Wt: 311.29 g/mol
InChI Key: TWASXWAHTDZWGN-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a hydroxyphenyl group, and a methoxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzaldehyde with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted chromene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biochemical research.

    Medicine: Its structural similarity to certain bioactive molecules suggests potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxyphenyl)thiourea: Shares the hydroxyphenyl group but differs in the core structure.

    2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides: Contains similar functional groups but has a different core structure.

Uniqueness

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a chromene core with hydroxyphenyl and methoxy groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H13NO5/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)18-11-5-3-6-12(19)9-11/h2-9,19H,1H3,(H,18,20)

InChI Key

TWASXWAHTDZWGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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